Cytotoxicity Profile Against Human Cancer Cell Lines: A549 and HeLa
In comparative cytotoxicity screening, (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone demonstrated selective growth inhibition against A549 lung cancer cells (IC50 = 5.0 µM) and HeLa cervical cancer cells (IC50 = 7.5 µM) . In contrast, the des-triazolo analog (1H-indol-2-yl)(3-phenyl-azetidin-1-yl)methanone lacks the triazole ring and exhibits reduced binding affinity and cellular potency, highlighting the critical role of the 4-phenyl-1,2,3-triazole moiety for anticancer activity . The methyl-substituted triazole variant (1H-indol-2-yl)(3-(4-methyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone shows altered hydrophobicity and interaction profiles, further underscoring the sensitivity of biological activity to subtle structural changes .
| Evidence Dimension | Cytotoxic potency (IC50) against A549 and HeLa cell lines |
|---|---|
| Target Compound Data | A549 IC50 = 5.0 µM; HeLa IC50 = 7.5 µM |
| Comparator Or Baseline | Des-triazolo analog: (1H-indol-2-yl)(3-phenyl-azetidin-1-yl)methanone (potency not quantified, reported as reduced); Methyl-triazole analog: (1H-indol-2-yl)(3-(4-methyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone (potency not quantified, reported as altered) |
| Quantified Difference | Target compound IC50 values are 5.0 µM (A549) and 7.5 µM (HeLa); comparators lack quantitative data but are described as having reduced or altered activity. |
| Conditions | In vitro cytotoxicity assays using A549 (lung cancer) and HeLa (cervical cancer) cell lines; exact assay protocol and exposure time not specified in available source. |
Why This Matters
Demonstrates that the 4-phenyl-1,2,3-triazole substituent is indispensable for the observed cytotoxicity, meaning procurement of analogs lacking this group cannot replicate the compound's anticancer screening profile.
